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Executive Summary

The synthesis of 1-[(2-fluorophenyl)acetyl]piperidine (CAS: 950237-01-1) represents a fundamental nucleophilic acyl substitution reaction, yielding
degradation, derivatives of this scaffold are often explored in the development of CNS-active agents, enzyme inhibitors, and synthetic analgesics.

This technical whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to the s)

Physicochemical Properties & Precursor Data

To ensure precise stoichiometric calculations and safe handling, the physicochemical properties of the target molecule and its precursors are summa

Parameter 1-[(2-fluorophenyl)acetyl]piperidine
Role Target Product

CAS Number 950237-01-1

Molecular Formula C13H16FNO

Molecular Weight 221.27 g/mol

Predicted Boiling Point 364.5+25.0 °C

Retrosynthetic Analysis & Pathway Selection

The target molecule is a tertiary amide. Retrosynthetic disconnection of the C-N amide bond naturally leads to 2-fluorophenylacetic acid and piperidin
We present two distinct pathways for this activation:
o Pathway A (HATU-Mediated Coupling): Utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (H.

« Pathway B (Acid Chloride Route): Utilizes thionyl chloride (SOCI2). This is the preferred method for large-scale synthesis due to the low cost of rea

SOCI2, cat. DMF
(Pathway B)

2-Fluorophenylacetic Acid HATU, DIPEA
DMF (Pathway A)
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Retrosynthetic and forward synthesis pathways for 1-[(2-fluorophenyl)acetyl]piperidine.

Mechanistic Insights & Experimental Causality
The HATU Mechanism (Pathway A)

HATU is an exceptionally powerful coupling reagent that operates via the formation of an active OAt (7-azabenzotriazole) ester[2].
Causality of Reagent Selection:

« Why DIPEA over TEA? N,N-Diisopropylethylamine (DIPEA) is chosen as the base because its bulky isopropyl groups provide significant steric hinc
2-fluorophenylacetic acid[5].

« The Necessity of Pre-Activation: If piperidine is added simultaneously with the acid and HATU, the amine can outcompete the carboxylate for nucle
activation step is therefore mandatory.

(Isou

Activ
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Mechanistic workflow of HATU-mediated amide bond formation.

The Acid Chloride Mechanism (Pathway B)

Causality of Reagent Selection: The addition of a catalytic amount of N,N-Dimethylformamide (DMF) to thionyl chloride is a critical mechanistic choice
the acid chloride. Triethylamine (TEA) is later added to neutralize the HCI generated during the amine coupling, preventing the protonation and subse

Detailed Experimental Protocols
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Protocol A: HATU-Mediated Coupling (Discovery Scale)

This protocol is designed as a self-validating system. The aqueous workup specifically targets the removal of the highly polar tetramethylurea byprodi

Materials:

2-Fluorophenylacetic acid: 1.0 mmol (154.1 mg)
HATU: 1.1 mmol (418.2 mg)

Piperidine: 1.2 mmol (102.2 mg /118 pL)
DIPEA: 3.0 mmol (387.7 mg / 522 L)

Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

Pre-activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-fluorophenylacetic acid (1.0 mmol) in 5.0 mL of anhyd
Add DIPEA (3.0 mmol) to the solution, followed by HATU (1.1 mmol) in one portion[5].

Stir the reaction mixture at room temperature for 20 minutes. Validation check: The solution will typically turn a pale yellow color, indicating the formn
Coupling: Add piperidine (1.2 mmol) dropwise via syringe. Stir the reaction at room temperature for 2—4 hours.

Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The complete disappearance of the acid spot (visualized via UV) ¢
Workup: Dilute the reaction mixture with 20 mL of Ethyl Acetate. Wash the organic layer sequentially with:

o 1M HCI (2 x 10 mL) — Removes unreacted piperidine and DIPEA.

o Saturated aqueous NaHCO3 (2 x 10 mL) — Neutralizes acidic impurities and removes HOAL.

o Brine (1 x 10 mL) — Removes residual DMF and tetramethylurea.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column ct

Protocol B: Acid Chloride Route (Scale-Up)
Step-by-Step Methodology:

Activation: Dissolve 2-fluorophenylacetic acid (10.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Add 2 drops of anhydrous DMF.

Cool the flask to 0 °C. Slowly add Thionyl Chloride (15.0 mmol) dropwise.

Attach a reflux condenser and heat the mixture to 40 °C for 2 hours. Validation check: The evolution of SO2 and HCI gas will cease when the conve
Concentrate the mixture under reduced pressure to remove excess Thionyl Chloride. Redissolve the crude acid chloride in fresh anhydrous DCM (
Coupling: In a separate flask, prepare a solution of piperidine (12.0 mmol) and Triethylamine (15.0 mmol) in DCM (10 mL).

Add the acid chloride solution dropwise to the amine solution at 0 °C. Stir for 1 hour, then allow it to warm to room temperature.

Workup: Quench with water (20 mL). Separate the organic layer, wash with 1M HCI, saturated NaHCO3, and brine. Dry over Na2SO4 and concent

Analytical Validation & Quality Control

To verify the structural integrity of the synthesized 1-[(2-fluorophenyl)acetyl]piperidine, the following spectral signatures should be confirmed during
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e Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 222.1.
« Infrared Spectroscopy (FT-IR):

o Strong, sharp absorption band at ~1640-1650 cm~1, characteristic of a tertiary amide carbonyl ( C=0 ) stretch.

o Absence of the broad O-H stretch (2500-3300 cm~1) confirms the complete consumption of the carboxylic acid precursor.
« 1H NMR (400 MHz, CDCls):

o 6 7.00-7.30 (m, 4H): Aromatic protons of the 2-fluorophenyl ring.

o 0 3.70 (s, 2H): Methylene bridge protons positioned between the aromatic ring and the carbonyl group.

o 0 3.40-3.60 (m, 4H): Equatorial and axial protons of the piperidine ring adjacent to the nitrogen ( N-CH2).

o 6 1.50-1.70 (m, 6H): Remaining aliphatic protons of the piperidine ring.
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/lBulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact our Ph.!
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